molecular formula C16H23N3OS B4405725 2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

Cat. No.: B4405725
M. Wt: 305.4 g/mol
InChI Key: YRZVVBMBUNKGPY-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide is a synthetic compound that belongs to the class of organic compounds known as benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide typically involves the reaction of 4-(1-piperidinyl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification methods to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anesthetic effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide is not fully understood. it is believed to interact with opioid receptors in the central nervous system, similar to other compounds in its class. This interaction likely involves binding to the μ-opioid receptor, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a carbonothioyl group. These structural features may impart distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-12(2)15(20)18-16(21)17-13-6-8-14(9-7-13)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZVVBMBUNKGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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